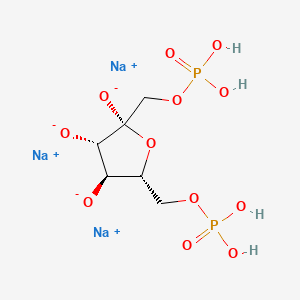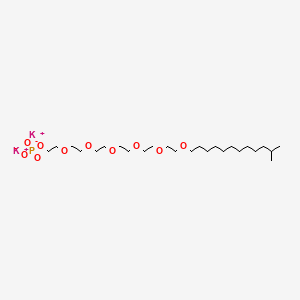
Dipotassium 29-methyl-3,6,9,12,15,18-hexaoxatriacontyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium 29-methyl-3,6,9,12,15,18-hexaoxatriacontyl phosphate is a chemical compound with the molecular formula C25H51K2O10P and a molecular weight of 620.836801. It is known for its unique structure, which includes multiple ethoxy groups and a phosphate group, making it a versatile compound in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 29-methyl-3,6,9,12,15,18-hexaoxatriacontyl phosphate typically involves the reaction of 29-methyl-3,6,9,12,15,18-hexaoxatriacontan-1-ol with phosphoric acid in the presence of potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{29-methyl-3,6,9,12,15,18-hexaoxatriacontan-1-ol} + \text{H}_3\text{PO}_4 + 2\text{KOH} \rightarrow \text{this compound} + 2\text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassium 29-methyl-3,6,9,12,15,18-hexaoxatriacontyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: It can be reduced under specific conditions to yield lower oxidation states.
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acids are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphates with higher oxidation states, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
Dipotassium 29-methyl-3,6,9,12,15,18-hexaoxatriacontyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dipotassium 29-methyl-3,6,9,12,15,18-hexaoxatriacontyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group plays a crucial role in these interactions, facilitating the binding and modulation of biological pathways. The ethoxy groups contribute to the compound’s solubility and reactivity, enhancing its effectiveness in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dipotassium 29-methyl-3,6,9,12,15,18-hexaoxatriacontyl sulfate
- Dipotassium 29-methyl-3,6,9,12,15,18-hexaoxatriacontyl nitrate
Uniqueness
Dipotassium 29-methyl-3,6,9,12,15,18-hexaoxatriacontyl phosphate is unique due to its specific combination of ethoxy and phosphate groups, which confer distinct chemical and physical properties. Compared to similar compounds, it offers enhanced reactivity and solubility, making it more versatile in various applications .
Propriétés
Numéro CAS |
97404-10-9 |
|---|---|
Formule moléculaire |
C25H51K2O10P |
Poids moléculaire |
620.8 g/mol |
Nom IUPAC |
dipotassium;2-[2-[2-[2-[2-[2-(11-methyldodecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl phosphate |
InChI |
InChI=1S/C25H53O10P.2K/c1-25(2)11-9-7-5-3-4-6-8-10-12-29-13-14-30-15-16-31-17-18-32-19-20-33-21-22-34-23-24-35-36(26,27)28;;/h25H,3-24H2,1-2H3,(H2,26,27,28);;/q;2*+1/p-2 |
Clé InChI |
SSXBXUNMIKCYHB-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CCCCCCCCCCOCCOCCOCCOCCOCCOCCOP(=O)([O-])[O-].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


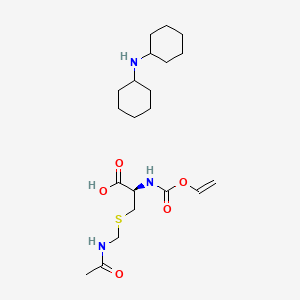
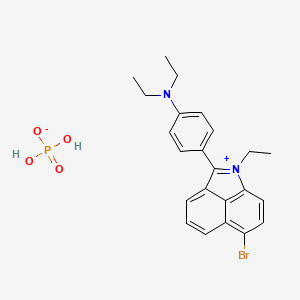
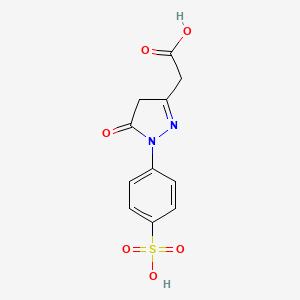

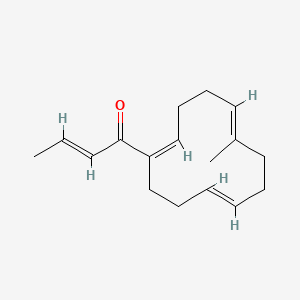
![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12693229.png)
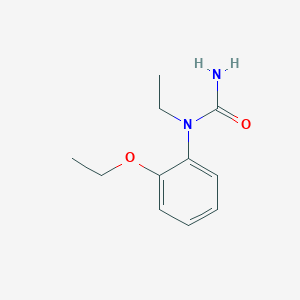


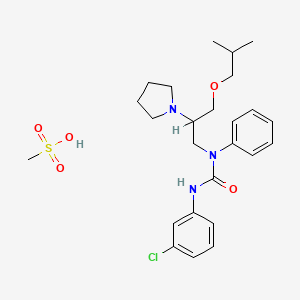
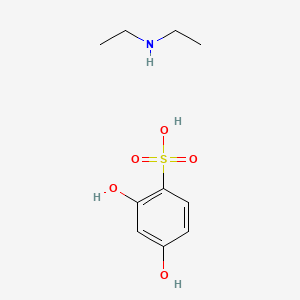

![2-Methyl-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-EN-2-YL)propyl acetate](/img/structure/B12693272.png)
